Patent-Documented Synthetic Incorporation as a Key Intermediate in a Defined SYK Inhibitor Lead Series
6-(2H-1,2,3-triazol-2-yl)pyridin-2-amine was used as a reactant in a Pd-catalyzed Buchwald–Hartwig amination to construct 5-{[(1R,2S)-2-aminocyclohexyl]amino}-3-{[6-(2H-1,2,3-triazol-2-yl)pyridin-2-yl]amino}pyridine-2-carboxamide, a specific SYK inhibitor compound within Merck's patent-protected series (Example 1.2, US20140243336A1) [1]. In this procedure, 51 mg (0.32 mmol) of the target compound was coupled with a tert-butyl carbamate-protected aminocyclohexyl intermediate using Pd₂(dba)₃/Xantphos catalysis and Cs₂CO₃ in dioxane at 80 °C, yielding the elaborated inhibitor scaffold after silica gel chromatography [1]. By contrast, the N1-regioisomer 6-(1H-1,2,3-triazol-1-yl)pyridin-2-amine and the 3-amino positional isomer 6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine are not reported as reactants in this specific synthetic scheme, indicating that the 2-amino-6-(N2-triazole) connectivity was deliberately selected for this pharmacophore [2].
| Evidence Dimension | Documented use as a reactant in a specific, named SYK inhibitor synthesis |
|---|---|
| Target Compound Data | 51 mg (0.32 mmol) used in Example 1.2, US20140243336A1; coupled via Buchwald–Hartwig amination |
| Comparator Or Baseline | 6-(1H-1,2,3-triazol-1-yl)pyridin-2-amine (N1 isomer): not reported in this synthetic scheme; 6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine: not reported in this synthetic scheme |
| Quantified Difference | Target compound is the sole 6-(triazolyl)pyridin-2-amine used; N1 and 3-amino isomers absent from the exemplified synthetic procedures |
| Conditions | Pd₂(dba)₃ (0.032 mmol), Xantphos (0.048 mmol), Cs₂CO₃ (0.955 mmol), dioxane (1.06 mL), 80 °C, 16 h, argon atmosphere |
Why This Matters
For procurement in kinase inhibitor medicinal chemistry, a building block with patent-validated synthetic tractability in a specific lead series de-risks synthesis failure and provides a direct literature precedent for reaction conditions.
- [1] Patent US20140243336A1. 2-Pyridyl Carboxamide-Containing Spleen Tyrosine Kinase (SYK) Inhibitors. Example 1.2, paragraphs [0643]–[0644]. Assignee: Merck Sharp & Dohme LLC. Published 2014-08-28. View Source
- [2] Patent US20140243336A1. Full specification—comparative inspection of all exemplified procedures. Assignee: Merck Sharp & Dohme LLC. Published 2014-08-28. View Source
